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Compound of Interest

Compound Name:
Ethyl 3-cyclohexyl-3-

oxopropanoate

Cat. No.: B094440 Get Quote

An In-Depth Technical Guide to Ethyl 3-cyclohexyl-3-oxopropanoate: Structure, Synthesis,

and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-cyclohexyl-3-
oxopropanoate, a versatile β-keto ester that serves as a crucial intermediate in advanced

organic synthesis. We will delve into its chemical structure, nomenclature, and key

physicochemical properties. The core of this document is a detailed exploration of a robust

synthetic protocol, including a mechanistic breakdown and practical, field-proven insights into

the experimental choices. Furthermore, we examine the compound's chemical reactivity,

focusing on its utility as a building block in the development of complex molecules for the

pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists,

and drug development professionals seeking a thorough understanding of this valuable

synthetic intermediate.

Chemical Identity and Molecular Structure
Ethyl 3-cyclohexyl-3-oxopropanoate is a β-keto ester characterized by a cyclohexyl ring

attached to a carbonyl group, which is in a β-position relative to an ethyl ester functionality. This

arrangement imparts unique reactivity that makes it a valuable precursor in various synthetic

pathways.
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IUPAC Name: ethyl 3-cyclohexyl-3-oxopropanoate[1]

CAS Number: 15971-92-3[1][2]

Molecular Formula: C₁₁H₁₈O₃[1][2][3]

Synonyms: 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER, Ethyl 3-cyclohexy-

3-oxo-propionate, ethyl beta-oxocyclohexanepropionate[1]

Molecular Structure
The structure consists of a central three-carbon propanoate chain. The carbon at position 3

(C3) is part of a ketone, bonded to a cyclohexyl group. The carbon at position 1 (C1) is part of

an ethyl ester. The carbon at position 2 (C2), situated between two carbonyl groups, is known

as an active methylene group, which is the primary center of reactivity.

Caption: 2D Chemical Structure of Ethyl 3-cyclohexyl-3-oxopropanoate.

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and

application in synthesis. The properties of Ethyl 3-cyclohexyl-3-oxopropanoate are

summarized below.

Property Value Source

Molecular Weight 198.26 g/mol [1][2]

Appearance Clear liquid [4]

Density 1.039 g/cm³ (Predicted) [4]

Boiling Point 165 °C at 20 mmHg [4]

Storage Conditions
Room temperature, under inert

atmosphere
[2][4][5]
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The synthesis of β-keto esters like Ethyl 3-cyclohexyl-3-oxopropanoate is a cornerstone of

organic chemistry. A highly reliable and scalable method is the Claisen condensation, which

involves the acylation of an ester enolate.

Retrosynthetic Analysis & Strategy
The most logical disconnection for this target molecule is at the C2-C3 bond. This bond can be

formed by the reaction of an ethyl acetate enolate (the nucleophile) with a cyclohexanecarbonyl

derivative (the electrophile), such as cyclohexanecarbonyl chloride. This approach is chosen

for its high efficiency, use of readily available starting materials, and proven reliability for

constructing β-dicarbonyl systems.

Reaction Mechanism: Acylation of Ethyl Acetate
The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution,

and a final acid-base reaction.

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), is required to

deprotonate the α-carbon of ethyl acetate. This step is an equilibrium, but the subsequent

step drives the reaction forward.

Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the

electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then

collapses, eliminating the chloride ion as a leaving group to form the β-keto ester.

Deprotonation: The product, Ethyl 3-cyclohexyl-3-oxopropanoate, has a highly acidic

active methylene proton (pKa ≈ 11). The ethoxide base present in the reaction mixture

rapidly deprotonates the product to form a resonance-stabilized enolate. This final,

irreversible acid-base step is the thermodynamic driving force for the entire reaction

sequence. An acidic workup is then required to re-protonate this enolate and yield the final

neutral product.
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Step 1: Enolate Formation

Step 2: Nucleophilic Attack Step 3: Elimination & Final Product
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Cyclohexanecarbonyl
Chloride
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 Elimination of Cl- & Deprotonation Ethyl 3-cyclohexyl-3-oxopropanoate Acidic Workup (H3O+)

Click to download full resolution via product page

Caption: Mechanism of the Claisen condensation for synthesis.

Experimental Protocol: Synthesis
This section provides a detailed, step-by-step methodology for the laboratory synthesis of Ethyl
3-cyclohexyl-3-oxopropanoate.

Materials and Reagents
Sodium metal

Absolute Ethanol (anhydrous)

Ethyl acetate (anhydrous)

Cyclohexanecarbonyl chloride

Diethyl ether (anhydrous)

Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle,

separatory funnel.

Safety Precautions
GHS Hazards: The target compound is harmful if swallowed or inhaled and causes skin and

eye irritation.[1]

Handling: All operations should be performed in a well-ventilated fume hood. Personal

protective equipment (lab coat, safety goggles, gloves) is mandatory. Sodium metal reacts

violently with water; handle with extreme care.

Step-by-Step Procedure
Preparation of Sodium Ethoxide: In a three-neck flask equipped with a reflux condenser and

an inert gas inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol

(sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all the sodium has

dissolved. This in-situ preparation ensures a fresh, highly reactive base.

Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl

acetate (2.0 eq) dropwise while maintaining the temperature at 0-5 °C. The excess ethyl

acetate ensures that the base is fully consumed and helps drive the equilibrium towards

enolate formation.

Acylation: Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether

dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C

to control the exothermic reaction. After the addition is complete, allow the mixture to warm

to room temperature and stir for 2-3 hours.

Reaction Quench and Workup: Cool the mixture in an ice bath and slowly quench by adding

1 M HCl until the solution is acidic (pH ≈ 5-6). This step protonates the product enolate and

neutralizes any remaining base.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3x). Combine the organic layers.

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate

solution (to remove acidic impurities), water, and finally, brine (to aid in phase separation).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield the final product

as a clear liquid.[4]

Caption: Experimental workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications
The utility of Ethyl 3-cyclohexyl-3-oxopropanoate stems from the reactivity of its active

methylene group. This position is readily deprotonated by a suitable base to form a nucleophilic

enolate, which can be used to form new carbon-carbon bonds.

Intermediate in Organic Synthesis: It is a valuable intermediate for preparing more complex

molecules for the pharmaceutical and agrochemical industries.[2]

Functional Group Transformations: The dual carbonyl functionality allows for a wide range of

transformations, making it a versatile building block.[2]

Alkylation Reactions: The active methylene proton can be removed by a base, and the

resulting carbanion can react with alkyl halides in a nucleophilic substitution reaction. This

allows for the introduction of various alkyl groups at the C2 position.

Knorr Pyrrole Synthesis: β-keto esters are classic starting materials for the Knorr pyrrole

synthesis and Paal-Knorr synthesis, which are fundamental methods for creating

heterocyclic rings that are prevalent in medicinal chemistry.

Decarboxylation: Following alkylation or other modifications, the ester group can be

hydrolyzed and the resulting β-keto acid can be easily decarboxylated upon heating to yield
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a substituted cyclohexyl ketone. This provides a powerful two-step method for the α-

alkylation of ketones.

Conclusion
Ethyl 3-cyclohexyl-3-oxopropanoate is a synthetically valuable and versatile β-keto ester. Its

straightforward synthesis via the Claisen condensation and the unique reactivity of its active

methylene group make it an indispensable building block for organic chemists. Its ability to

participate in a wide array of carbon-carbon bond-forming reactions and subsequent functional

group transformations solidifies its importance as a key intermediate in the synthesis of

complex organic molecules, particularly within the realms of medicinal and materials chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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